4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1344313-03-6
VCID: VC3081075
InChI: InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3
SMILES: CN1C(=CC=N1)C2=C(C=CC(=C2)C=O)F
Molecular Formula: C11H9FN2O
Molecular Weight: 204.2 g/mol

4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

CAS No.: 1344313-03-6

Cat. No.: VC3081075

Molecular Formula: C11H9FN2O

Molecular Weight: 204.2 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde - 1344313-03-6

Specification

CAS No. 1344313-03-6
Molecular Formula C11H9FN2O
Molecular Weight 204.2 g/mol
IUPAC Name 4-fluoro-3-(2-methylpyrazol-3-yl)benzaldehyde
Standard InChI InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3
Standard InChI Key LYVOBFWRDAYPPV-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=C(C=CC(=C2)C=O)F
Canonical SMILES CN1C(=CC=N1)C2=C(C=CC(=C2)C=O)F

Introduction

Structural Characteristics and Basic Properties

Chemical Identity

4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is an organic compound consisting of a benzaldehyde core with a fluoro substituent at the 4-position and a 1-methyl-1H-pyrazol-5-yl group at the 3-position. This arrangement creates a unique electronic environment that influences its chemical behavior and potential applications . The compound combines three significant functional elements: a reactive aldehyde group, an electron-withdrawing fluorine atom, and a nitrogen-containing heterocyclic pyrazole ring system.

Physicochemical Properties

The compound typically exists as a solid at room temperature, with specific physicochemical properties shown in Table 1. Like its structural analog 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde, it demonstrates solubility in common organic solvents such as ethanol and dichloromethane, while showing limited solubility in water .

Table 1: Physicochemical Properties of 4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

PropertyValueNotes
Molecular FormulaC₁₁H₉FN₂OContains 1 fluorine atom
Molecular Weight204.20 g/molCalculated from atomic weights
Physical StateSolidAt standard temperature and pressure
SolubilitySoluble in organic solventsIncluding ethanol and dichloromethane
Structural FeaturesAldehyde, fluorobenzene, pyrazoleMulti-functional compound

Structural Comparison with Related Compounds

Isomeric Relationships

4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde has several important structural relatives that differ in either the position of the pyrazole attachment or the presence of the fluoro substituent. The 3-yl versus 5-yl positioning of the pyrazole ring creates distinct isomers with potentially different chemical and biological activities.

Comparative Structural Analysis

When compared to its non-fluorinated analog, 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde (CAS 179055-28-8), the addition of the fluorine atom significantly alters both physical properties and chemical reactivity . The structural comparison reveals how subtle modifications can produce compounds with potentially different applications in research and development.

Table 2: Comparison of 4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehydeC₁₁H₉FN₂O204.20 g/molTarget compound
4-(1-Methyl-1H-pyrazol-5-yl)benzaldehydeC₁₁H₁₀N₂O186.20 g/molLacks fluorine atom; pyrazole directly on 4-position
4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehydeC₁₁H₉FN₂O204.20 g/molPyrazole attached at 3-position instead of 5-position

Synthetic Methodologies

General Synthetic Approaches

Chemical Reactivity Profile

Functional Group Reactivity

The compound contains three principal reactive sites that determine its chemical behavior:

  • Aldehyde Group: Highly reactive toward nucleophilic addition reactions, making it valuable for various condensation reactions and syntheses of more complex structures.

  • Fluorine Substituent: The fluorine atom modifies the electronic distribution in the aromatic ring, affecting reactivity and potentially serving as a leaving group under specific conditions.

  • Pyrazole Moiety: The nitrogen-containing heterocycle contributes to potential hydrogen bonding interactions and coordination with metals, affecting the compound's behavior in biological systems.

Reaction Types and Applications

Like other benzaldehyde derivatives, 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is expected to participate in various reaction types that could be utilized in synthetic applications:

Table 3: Predicted Reaction Types and Products

Reaction TypeReactive SiteExpected ProductsPotential Applications
OxidationAldehyde groupCarboxylic acid derivativeSynthesis of biologically active carboxylic acids
ReductionAldehyde groupBenzyl alcohol derivativeProduction of chiral alcohols
CondensationAldehyde groupImines, oximes, hydrazonesFormation of ligands and pharmaceutical intermediates
Nucleophilic aromatic substitutionFluoro groupVarious substituted derivativesDiversification of the molecular scaffold
Wittig reactionAldehyde groupAlkene derivativesConstruction of extended conjugated systems

Spectroscopic and Analytical Characterization

Spectroscopic Properties

The identification and purity assessment of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde would typically employ multiple spectroscopic techniques. Based on structural analogs and similar compound classes, the following spectroscopic characteristics would be expected:

NMR Spectroscopy

The compound would likely show distinctive signals in 1H NMR including:

  • A singlet for the methyl group on the pyrazole (approximately δ 3.8-4.0 ppm)

  • Signals for the pyrazole ring protons (typically between δ 6.0-8.0 ppm)

  • A characteristic aldehyde proton signal (approximately δ 9.8-10.0 ppm)

  • Complex splitting patterns for the aromatic protons influenced by the fluorine substituent

Analytical Identifiers

To facilitate precise identification, the compound can be characterized using standard chemical identifiers:

Table 4: Analytical Identifiers for 4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Identifier TypeValue
IUPAC Name4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Canonical SMILESO=CC=1C=CC(F)=C(C2=CC=NN2C)C1
Melting PointExpected to be solid at room temperature

Structure-Activity Relationship Considerations

Electronic Effects

The fluorine substituent introduces significant electronic effects that alter the compound's chemical and potential biological behavior compared to non-fluorinated analogs:

  • Increased Lipophilicity: The fluorine typically enhances lipophilicity, potentially improving cell membrane permeability.

  • Hydrogen Bond Acceptor: Fluorine can act as a hydrogen bond acceptor, potentially influencing binding interactions with biological targets.

  • Electronic Distribution: The electron-withdrawing nature of fluorine modifies the electronic distribution across the aromatic system, potentially affecting reactivity and binding characteristics.

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